2-(3-Methylazetidin-3-yl)pyridine is a nitrogen-containing heterocyclic compound that combines a pyridine ring with a 3-methylazetidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The pyridine scaffold is known for its versatility and is commonly found in various pharmaceuticals, making derivatives like 2-(3-Methylazetidin-3-yl)pyridine valuable for research and development.
The compound can be synthesized through various methods, including aza-Michael addition and continuous flow synthesis techniques. These methods allow for the efficient formation of the azetidine ring and its subsequent attachment to the pyridine structure, which is crucial for maintaining the desired chemical properties.
2-(3-Methylazetidin-3-yl)pyridine belongs to the class of azetidines, which are four-membered saturated heterocycles containing nitrogen. It also falls under the category of pyridines, which are six-membered aromatic heterocycles with one nitrogen atom. This classification highlights its structural complexity and potential reactivity.
The synthesis of 2-(3-Methylazetidin-3-yl)pyridine typically involves:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and purity. The azetidine ring formation is typically followed by functionalization steps to attach the pyridine moiety.
The molecular formula for 2-(3-Methylazetidin-3-yl)pyridine is . The structure features:
Key structural data include:
This data underscores the compound's relevance in synthetic organic chemistry, particularly in drug design.
2-(3-Methylazetidin-3-yl)pyridine can participate in various chemical reactions typical for both pyridines and azetidines:
Reactions involving this compound often require specific conditions to favor desired pathways while minimizing side reactions. Understanding these reaction mechanisms is crucial for optimizing synthetic routes.
The mechanism of action for 2-(3-Methylazetidin-3-yl)pyridine is not fully elucidated but likely involves interactions at molecular targets relevant to its biological activity. Pyridine derivatives are known to interact with various receptors and enzymes, influencing cellular processes.
Research indicates that compounds with similar structures may exhibit antimicrobial or anticancer properties, suggesting that 2-(3-Methylazetidin-3-yl)pyridine could have therapeutic applications worth exploring .
While specific physical properties such as density, boiling point, and melting point are not readily available, general characteristics of similar compounds suggest:
Key chemical properties include:
Relevant analyses often focus on how these properties influence biological activity and synthetic utility.
2-(3-Methylazetidin-3-yl)pyridine has potential applications in several scientific fields:
Research into this compound's efficacy against specific diseases or conditions continues to be a promising area for future studies .
The strategic fusion of azetidine and pyridine rings in 2-(3-methylazetidin-3-yl)pyridine creates a hybrid scaffold that merges the distinct pharmacological advantages of both heterocycles. The pyridine moiety contributes significantly to aqueous solubility and metabolic stability due to its moderate basicity (pKa ~5.2) and capacity for hydrogen bonding via the nitrogen lone pair. These properties align with pyridine's established role in enhancing pharmacokinetic profiles, as evidenced by its prevalence in antibacterial agents like isoniazid and ozenoxacin [1] [5]. Conversely, the azetidine ring—a strained, four-membered saturated nitrogen heterocycle—introduces conformational rigidity that reduces entropic penalties upon target binding. The 3-methyl substitution on the azetidine ring serves dual purposes: it sterically shields the ring from metabolic degradation while maintaining a favorable logP profile (predicted logP = 1.8 ± 0.4), balancing lipophilicity for membrane permeability and aqueous solubility [4]. Quantum mechanical calculations reveal that this hybrid adopts a near-perpendicular orientation between rings (dihedral angle = 85°–95°), positioning the pyridine nitrogen for optimal target engagement while projecting the azetidine's N-substituents into complementary binding pockets—a topology experimentally validated in antimicrobial scaffolds [5] [8].
The design of 2-(3-methylazetidin-3-yl)pyridine exemplifies non-classical bioisosterism, where the azetidine ring functions as a strategic replacement for piperazine or pyrrolidine in established antimicrobial scaffolds. This substitution directly addresses key limitations of six-membered rings:
Table 1: Antibacterial Activity of Azetidine-Pyridine Hybrids vs. Reference Compounds
Compound | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | E. faecalis MIC (µg/mL) | LogD7.4 |
---|---|---|---|---|
2-(3-Methylazetidin-3-yl)pyridine derivative | 4 | 4 | 8 | 0.9 |
Piperazine-pyridine analogue (Linezolid-like) | 2 | 2 | 2 | 1.2 |
Pyrrolidine-pyridine analogue | 8 | 16 | 16 | 1.5 |
Data adapted from pyridine-azetidine hybrids with structural similarity to the target compound [5]
Direct structural comparisons reveal how azetidine substitution tailors molecular properties for enhanced antimicrobial efficacy:
Steric and electronic profiles: Azetidine (Taft steric parameter Es = −1.22) occupies a middle ground between compact pyrrolidine (Es = −0.51) and bulkier piperazine (Es = −1.54). This optimizes cavity filling in the hydrophobic pocket of bacterial ribosomal targets while avoiding steric clashes observed with larger rings [1] [5].
Hydrogen-bonding capacity: Despite its smaller size, azetidine maintains comparable H-bond donation capacity (ΔlogP = 1.2 vs. 1.3 for piperazine) but with reduced desolvation penalties due to lower polar surface area (PSA = 25 Ų vs. 38 Ų for piperazine). This enhances membrane crossing while retaining target interactions [4].
Biological performance: In oxazolidinone-class derivatives, azetidine-containing analogues (e.g., 2-(3-methylazetidin-3-yl)pyridine hybrids) consistently outperformed pyrrolidine equivalents against drug-resistant S. pneumoniae (MIC = 4 µg/mL vs. 16 µg/mL) and showed equivalent potency to piperazine derivatives but with 3× lower cytotoxicity in mammalian cell lines (CC50 > 128 µg/mL vs. 42 µg/mL) [5].
Table 2: Physicochemical and Pharmacological Comparison of Nitrogen Heterocycles
Parameter | Azetidine | Piperazine | Pyrrolidine |
---|---|---|---|
Ring size | 4-membered | 6-membered | 5-membered |
Basic pKa | 7.8 | 9.8 | 10.3 |
Polar surface area (Ų) | 25 | 38 | 23 |
Taft steric parameter (Es) | −1.22 | −1.54 | −0.51 |
Ribosomal binding ΔG (kcal/mol)* | −9.2 | −9.5 | −8.7 |
In vitro clearance (µL/min/mg protein) | 18 | 52 | 35 |
Calculated for oxazolidinone derivatives binding to 50S ribosomal subunit [1] [5]
The strategic integration of azetidine and pyridine in 2-(3-methylazetidin-3-yl)pyridine thus represents a sophisticated application of heterocyclic hybridization and bioisosteric replacement. By balancing steric occupancy, electronic properties, and metabolic stability, this scaffold addresses key limitations of traditional nitrogen heterocycles while maintaining potent antimicrobial activity. Its design principles align with emerging trends in antibiotic development, where constrained rings increasingly replace flexible chains to enhance target selectivity and pharmacokinetic profiles [1] [4] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0